molecular formula C18H18N2O2 B2405452 3-methoxy-2-methyl-6-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol CAS No. 394237-86-6

3-methoxy-2-methyl-6-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol

Cat. No. B2405452
CAS RN: 394237-86-6
M. Wt: 294.354
InChI Key: VWBQWNVVMLMPFW-UHFFFAOYSA-N
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Description

“3-methoxy-2-methyl-6-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol” is a chemical compound with the linear formula C21H24N2O3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The compound has a molecular weight of 352.437 . It consists of 21 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .

Scientific Research Applications

Molecular Docking and Quantum Chemical Calculations

Studies have utilized molecular docking and quantum chemical calculations to understand the interactions and properties of compounds with similar structures. For instance, the molecular structure and spectroscopic data of a related compound were obtained using DFT calculations, highlighting the potential for understanding intramolecular charge transfers and biological effects through molecular docking results (A. Viji et al., 2020).

Antiproliferative Activity

Research on indenopyrazoles has identified compounds with promising antiproliferative activity towards human cancer cells, indicating the potential therapeutic applications of pyrazol-containing compounds in cancer treatment. The study highlighted the role of specific functional groups in enhancing cell growth inhibition and identified a compound as a tubulin polymerization inhibitor (Hidemitsu Minegishi et al., 2015).

Antioxidant Activity

The radical scavenging activity of phenolic compounds has been assessed through DFT calculations, shedding light on the antioxidant properties of compounds with phenolic structures. This research could inform the development of new antioxidants based on phenol derivatives (A. Al‐Sehemi & A. Irfan, 2017).

Fluorescent Chemosensor Development

A study on a pyrene-based fluorescent probe, structurally related to phenolic compounds, demonstrated high sensitivity and selectivity toward metal ions, showcasing the potential of such compounds in developing chemosensors for metal ion detection (Milan Shyamal et al., 2016).

Corrosion Inhibition

Exploring the role of pyrazoline derivatives in corrosion inhibition has revealed their potential in enhancing the resistance of materials in corrosive environments. This application is crucial for industries where metal durability is a concern, such as petroleum refining (H. Lgaz et al., 2020).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

3-methoxy-2-methyl-6-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-11-15(22-3)10-9-14(18(11)21)17-16(12(2)19-20-17)13-7-5-4-6-8-13/h4-10,21H,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWBQWNVVMLMPFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1O)C2=NNC(=C2C3=CC=CC=C3)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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